REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>O1CCCC1>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([B:15]([OH:20])[OH:16])=[CH:3][C:4]=1[O:10][C:11]([F:14])([F:13])[F:12]
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Name
|
|
Quantity
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6.63 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)SC)OC(F)(F)F
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Name
|
|
Quantity
|
6.92 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
WASH
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Details
|
The residue was washed with hexane/ethyl acetate (5/1)
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Type
|
CUSTOM
|
Details
|
recrystallized from hexane/tetrahydrofuran
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=C(C=C1)B(O)O)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.13 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |